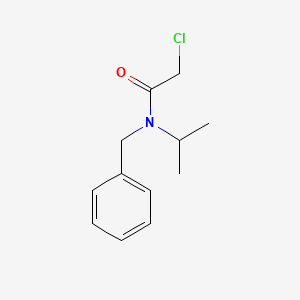

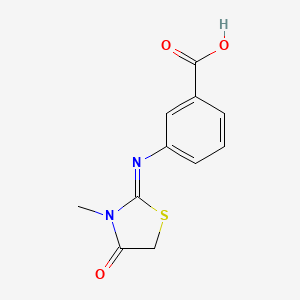

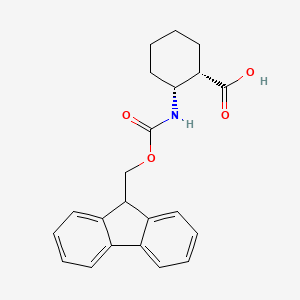

![molecular formula C10H10O3S B1299682 Acide 2-[(2-oxopropyl)thio]benzoïque CAS No. 336186-19-7](/img/structure/B1299682.png)

Acide 2-[(2-oxopropyl)thio]benzoïque

Vue d'ensemble

Description

2-[(2-Oxopropyl)thio]benzoic acid, also known as 2-OPTBA, is a synthetic organic compound with a thiol group that has been used in a wide range of scientific research applications. It is a versatile compound that can be used as a substrate, inhibitor, or activator of various biochemical pathways. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Recherche en protéomique

Acide 2-[(2-oxopropyl)thio]benzoïque: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, de leurs structures et de leurs fonctions . Le composé peut être utilisé pour modifier des protéines ou des peptides afin d'étudier leur comportement dans différentes conditions, ce qui contribue à la compréhension de la fonction et de l'interaction des protéines.

Pharmacologie

En pharmacologie, l'This compound peut servir de précurseur ou d'intermédiaire dans la synthèse de médicaments pharmaceutiques . Ses propriétés lui permettent d'être incorporé dans des molécules plus grandes qui peuvent interagir avec des systèmes biologiques, ce qui peut conduire à de nouveaux agents thérapeutiques.

Science des matériaux

La structure chimique unique du composé le rend précieux en science des matériaux. Il peut être utilisé pour synthétiser de nouveaux polymères ou copolymères présentant des propriétés spécifiques, telles qu'une durabilité ou une conductivité accrues . Ces matériaux pourraient trouver des applications dans l'électronique, les revêtements et d'autres produits industriels.

Science de l'environnement

This compound: pourrait être exploré pour des applications environnementales, telles que le développement de capteurs de polluants ou la création de matériaux biodégradables . Sa partie contenant du soufre pourrait interagir avec divers facteurs environnementaux, aidant à la détection ou à la neutralisation de substances nocives.

Biochimie

En biochimie, ce composé peut être utilisé pour étudier des réactions catalysées par des enzymes où il peut agir comme un substrat ou un inhibiteur . La compréhension de ces interactions peut fournir des informations sur les mécanismes enzymatiques et aider à concevoir des inhibiteurs qui peuvent réguler l'activité enzymatique.

Usages industriels

Sur le plan industriel, l'This compound peut être impliqué dans la synthèse de colorants, de parfums et d'autres produits chimiques . Sa capacité à participer à diverses réactions chimiques

Mécanisme D'action

Target of Action

This compound is a product for proteomics research , which suggests it may interact with proteins or other biomolecules

Mode of Action

It’s known that the compound is related to benzothiazole compounds . Benzothiazoles have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . The mechanism of benzothiazoles involves the condensation reaction of 2-amino thiophenol with 2,4-pentanedione to generate a ketamine intermediate in the presence of TsOH·H2O

Biochemical Pathways

Given its relation to benzothiazoles , it might be involved in various biochemical pathways depending on its specific targets

Pharmacokinetics

As a related compound, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process affects the bioavailability of benzoic acid. Whether 2-[(2-Oxopropyl)thio]benzoic acid shares similar pharmacokinetic properties needs further investigation.

Result of Action

As a product for proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with.

Analyse Biochimique

Biochemical Properties

2-[(2-Oxopropyl)thio]benzoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thioesterases, which are enzymes that catalyze the hydrolysis of thioesters to their corresponding acids . The nature of these interactions involves the formation of a thioester bond between the compound and the enzyme, leading to the release of the corresponding acid and the regeneration of the enzyme’s active site.

Cellular Effects

2-[(2-Oxopropyl)thio]benzoic acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, thioesterases like those interacting with 2-[(2-Oxopropyl)thio]benzoic acid play auxiliary roles in the β-oxidation of fatty acids, which is crucial for energy production and metabolic regulation . This compound’s interaction with thioesterases can lead to changes in the levels of acyl-CoA and free acids, thereby influencing metabolic flux and the production of secondary metabolites.

Molecular Mechanism

The molecular mechanism of 2-[(2-Oxopropyl)thio]benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of thioesterases, forming a thioester bond that is subsequently hydrolyzed to release the corresponding acid . This interaction can inhibit or activate the enzyme, depending on the specific context and the presence of other regulatory molecules. Additionally, the changes in acyl-CoA and free acid levels resulting from this interaction can lead to alterations in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2-Oxopropyl)thio]benzoic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that thioesterases, including those interacting with 2-[(2-Oxopropyl)thio]benzoic acid, exhibit temporal regulation, with their activity levels varying at different developmental stages and in response to environmental cues . Long-term effects on cellular function have also been observed, with changes in metabolic flux and the accumulation of specific metabolites over time.

Metabolic Pathways

2-[(2-Oxopropyl)thio]benzoic acid is involved in various metabolic pathways, particularly those related to fatty acid β-oxidation and the metabolism of aromatic compounds . This compound interacts with enzymes such as thioesterases, which play a crucial role in the hydrolysis of acyl-CoA thioesters to free acids. These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic network.

Subcellular Localization

2-[(2-Oxopropyl)thio]benzoic acid exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, thioesterases interacting with 2-[(2-Oxopropyl)thio]benzoic acid are often localized in peroxisomes, where they play a role in fatty acid β-oxidation and the metabolism of aromatic compounds . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

2-(2-oxopropylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFGESFKZRVPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368815 | |

| Record name | 2-[(2-oxopropyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

336186-19-7 | |

| Record name | 2-[(2-oxopropyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

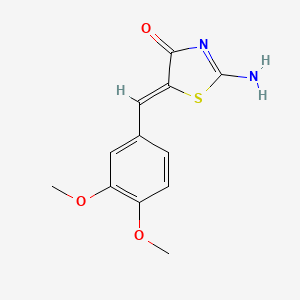

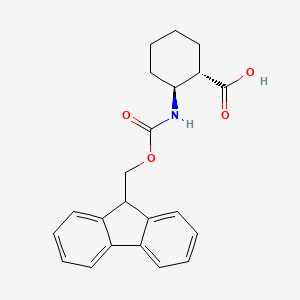

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1299650.png)